molecular formula C13H13N5O2 B4476859 1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one

1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one

Cat. No.: B4476859
M. Wt: 271.27 g/mol
InChI Key: LHMJAZZHWPWDMN-UHFFFAOYSA-N
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Description

1-{[4-(1H-Tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core linked to a tetrazole-substituted phenyl group via a carbonyl bridge. The tetrazole moiety (1H-tetrazol-1-yl) is a nitrogen-rich aromatic ring known for its metabolic stability and hydrogen-bonding capabilities, making it a critical pharmacophore in drug design . The compound’s structure combines the conformational flexibility of piperidin-4-one with the electron-deficient nature of the tetrazole group, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[4-(tetrazol-1-yl)benzoyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-12-5-7-17(8-6-12)13(20)10-1-3-11(4-2-10)18-9-14-15-16-18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMJAZZHWPWDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(1H-tetrazol-1-yl)benzoyl chloride with piperidin-4-one in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and piperidinone moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Biological Activity/Applications Key References
1-{[4-(1H-Tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one Piperidin-4-one 4-(1H-Tetrazol-1-yl)phenyl carbonyl Potential antimicrobial/antiviral (inferred from tetrazole derivatives)
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Piperidin-4-one Pyrazole with 4-Cl and 4-F substituents Broad-spectrum antimicrobial activity (tested against Staphylococcus aureus, Klebsiella pneumoniae)
2-Oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile Dihydropyridine Tetrazole-phenyl and cyano groups Moderate to high antibacterial activity (MIC: 8–32 µg/mL)
4-(1H-Tetrazol-1-yl)piperidine hydrochloride Piperidine Tetrazole directly attached to piperidine Improved solubility (due to HCl salt); used as a building block in drug synthesis
8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyridopyrimidinone Ethylpiperidine-pyrazole hybrid Anticancer potential (structural similarity to kinase inhibitors)

Key Comparative Insights

Bioactivity Profiles :

  • The pyrazole-containing analogue (1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one ) demonstrates superior antimicrobial activity compared to tetrazole derivatives, attributed to halogen substituents (Cl/F) enhancing lipophilicity and target binding .
  • Tetrazole-based compounds (e.g., 2-oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile ) exhibit moderate antibacterial activity, likely due to hydrogen-bonding interactions between the tetrazole’s nitrogen atoms and bacterial enzymes .

Structural Stability and Interactions: Crystallographic studies of the pyrazole derivative reveal intermolecular hydrogen bonds (e.g., C–H···F and C–H···O) stabilizing its 2D sheet-like packing, which may influence solubility and crystallinity .

Synthetic Accessibility: Tetrazole derivatives often require multi-step syntheses involving cyclization with sodium azide, whereas pyrazole analogues are synthesized via condensation of hydrazines with diketones, offering higher yields (e.g., 76% for the pyrazole-piperidinone compound) .

Physicochemical Properties :

  • The hydrochloride salt of 4-(1H-tetrazol-1-yl)piperidine shows enhanced aqueous solubility compared to neutral tetrazole-piperidin-4-one derivatives, making it preferable for formulation .
  • Melting points vary significantly: the pyrazole derivative melts at 436–437 K , while dihydropyridine-tetrazole hybrids are typically liquids or low-melting solids .

Biological Activity

1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one is a complex organic compound notable for its unique structural features, including a piperidinone core and a phenyl group substituted with a tetrazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C13H14N4O
  • Molecular Weight : 242.28 g/mol
  • CAS Number : 443651-16-9

The presence of the tetrazole ring is significant as it enhances the compound's stability and reactivity, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can modulate enzyme activity, potentially leading to various therapeutic effects:

  • Anti-inflammatory Effects : Studies have indicated that this compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in antimicrobial therapies.

Case Studies and Experimental Data

  • Inhibition of Enzyme Activity : Research has demonstrated that this compound can inhibit insulin-regulated aminopeptidase (IRAP), which plays a role in various metabolic processes. A structure–activity relationship study revealed that both the sulfonamide function and the tetrazole ring are crucial for this inhibition .
  • Antimicrobial Testing : In vitro studies have shown that the compound exhibits significant antimicrobial activity against several strains of bacteria, indicating its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Studies : Experimental models have suggested that this compound can reduce inflammation markers in animal models, supporting its use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H14N4OAnti-inflammatory, Antimicrobial
Methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one)C15H18N6OAntimicrobial
Tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one)C19H26N6O3Enzyme inhibition

The comparative analysis highlights the unique biological activities associated with the tetrazole moiety across similar compounds, emphasizing the importance of structural variations in determining pharmacological effects.

Q & A

Q. What are the optimal synthetic routes for 1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one, and how can purity be maximized?

The compound is synthesized via a multi-step procedure involving condensation of halogen-substituted pyrazole intermediates with piperidin-4-one derivatives. Key steps include:

  • Reaction conditions : Use methanol-chloroform (1:1) for recrystallization to achieve 76% yield and high purity .
  • Precursor preparation : Tetrazole and phenylcarbonyl groups are introduced via nucleophilic substitution and carbonyl coupling reactions, similar to methods for related piperidine derivatives .
  • Purity optimization : Monitor reactions using TLC and confirm final purity via elemental analysis and melting point determination (436.2–437.5 K) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

  • ¹H/¹³C NMR : Assign signals for tetrazole (δ ~8.9 ppm for N-H), piperidinone carbonyl (δ ~170 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and tetrazole (N-H, ~3400 cm⁻¹) functional groups .
  • Elemental analysis : Validate molecular formula (e.g., C₁₇H₁₄N₄O₂) with <0.4% deviation .

Q. How is the antimicrobial activity of this compound initially assessed?

Standard protocols include:

  • Disk diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria at concentrations of 50–100 µg/mL .
  • Minimum inhibitory concentration (MIC) : Determine using broth microdilution methods, with comparisons to positive controls like ciprofloxacin .

Q. What role do halogen substituents play in modulating bioactivity?

Halogens (e.g., Cl, F) on aromatic rings enhance antimicrobial potency by:

  • Increasing electrophilicity and hydrogen-bonding interactions with microbial targets .
  • Improving lipophilicity , facilitating membrane penetration (e.g., 4-fluorophenyl derivatives show higher activity than non-halogenated analogs) .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C for crystalline forms) .

Advanced Research Questions

Q. How does crystallographic analysis elucidate the compound’s molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Torsional angles : The tetrazole ring forms a dihedral angle of ~15° with the piperidinone moiety, stabilizing intramolecular C-H···N hydrogen bonds (S(6) motif) .
  • Packing interactions : Adjacent molecules link via C-H···F and C-H···O hydrogen bonds, forming 2D sheets parallel to the ac-plane .
  • Software : Refine data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .

Q. What computational approaches predict the compound’s binding to microbial targets?

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., Klebsiella pneumoniae dihydrofolate reductase, PDB: 7BYE). Key residues (e.g., Asp27, Lys43) form hydrogen bonds with the tetrazole group .
  • QSAR modeling : Correlate logP values (~3.5) with antimicrobial activity to optimize substituent hydrophobicity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Tetrazole substitution : Replace 1H-tetrazol-1-yl with 1H-tetrazol-5-yl to alter hydrogen-bonding patterns .
  • Piperidinone modification : Introduce methyl or ethoxy groups at the 4-position to enhance metabolic stability .

Q. How to address discrepancies in reported bioactivity data across studies?

  • Control experiments : Standardize assay conditions (e.g., inoculum size, incubation time) to minimize variability .
  • Synergistic effects : Test combinations with known antibiotics to identify potentiating interactions .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug design : Esterify the piperidinone carbonyl to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to increase aqueous solubility and prolong half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one
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